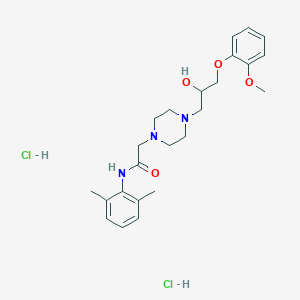

Ranolazine dihydrochloride

描述

Ranolazine dihydrochloride (chemical name: N-(2,6-dimethylphenyl)-4(2-hydroxy-3-[2-methoxyphenoxyl]propyl)-1-piperazineacetamide dihydrochloride) is a late sodium current inhibitor approved by the U.S. FDA in 2006 for chronic angina management in patients unresponsive to first-line therapies . It exerts anti-ischemic effects without significantly affecting heart rate or blood pressure, distinguishing it from traditional antianginal agents like β-blockers or calcium channel blockers. Its mechanism involves dual inhibition of cardiac late inward sodium current (INa) and rapid delayed rectifier potassium current (IKr), with reported IC50 values of 6 μM and 12 μM, respectively . Additionally, it partially inhibits fatty acid oxidation, shifting myocardial metabolism toward glucose utilization .

Ranolazine is administered as a sustained-release tablet with a half-life of ~7 hours, achieving steady-state concentrations within 3 days of twice-daily dosing. It is metabolized primarily by CYP3A4 and excreted renally, necessitating dose adjustments in patients with hepatic or moderate-to-severe renal impairment .

准备方法

合成路线和反应条件

雷诺嗪二盐酸盐的合成涉及几个关键步骤。 一种常见的方法是从 2-甲氧基苯酚与环氧氯丙烷在水、二恶烷和氢氧化钠存在下反应开始,形成 1-(2-甲氧基苯氧基)-2,3-环氧丙烷 。 然后,将该中间体与哌嗪在乙醇中缩合,得到 2-(2-甲氧基苯氧基)-1-(哌嗪-1-基)乙醇 。 最后一步是将该化合物与 2,6-二甲基苯胺和氯乙酰氯在三乙胺和二氯甲烷存在下反应,生成雷诺嗪 .

工业生产方法

雷诺嗪二盐酸盐的工业生产通常遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。 先进的技术,如高效液相色谱 (HPLC),用于监测合成过程并确保最终产品的质量 .

化学反应分析

反应类型

雷诺嗪二盐酸盐会发生各种化学反应,包括:

氧化: 雷诺嗪可以在特定条件下被氧化,导致形成各种氧化产物。

还原: 该化合物也可以发生还原反应,尽管这些反应不太常见。

取代: 雷诺嗪可以参与取代反应,特别是涉及其官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用氢化铝锂等还原剂。

取代: 取代反应的条件取决于所涉及的特定官能团。

主要产物

从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致形成羟基化衍生物,而取代反应会导致产生各种取代哌嗪衍生物 .

科学研究应用

Pharmacological Mechanism

Ranolazine functions by inhibiting the late sodium current (I_Na) in cardiac myocytes, which helps to reduce intracellular calcium overload. This mechanism lowers myocardial oxygen consumption and wall tension, making it effective in treating ischemic conditions. Additionally, ranolazine exhibits partial fatty acid oxidation inhibition, promoting glucose oxidation in ischemic myocytes and enhancing cardiac efficiency during stress conditions .

Chronic Stable Angina

Ranolazine is primarily indicated for chronic stable angina, often used as a second-line treatment when conventional therapies are insufficient. Clinical trials have demonstrated its efficacy in improving exercise tolerance and reducing angina frequency without significantly affecting heart rate or blood pressure .

Atrial Fibrillation

Emerging evidence suggests that ranolazine may be beneficial in managing atrial fibrillation (AF), particularly post-cardioversion. It has shown promise in increasing atrial refractory periods and reducing the incidence of AF in patients undergoing coronary artery bypass grafting (CABG) .

Heart Failure and Diastolic Dysfunction

Ranolazine has been investigated for its potential benefits in heart failure with preserved ejection fraction (HFpEF) and diastolic dysfunction. By improving diastolic function and reducing end-diastolic pressure, it may provide symptomatic relief in these populations .

Pulmonary Hypertension

Recent studies have explored ranolazine's role in pulmonary arterial hypertension (PAH). Its vasodilatory effects and ability to modulate cardiac function make it a candidate for further investigation in this area .

Chemotherapy-Induced Cardiotoxicity

Ranolazine is being evaluated for its protective effects against cardiotoxicity associated with certain chemotherapeutic agents. Preliminary studies indicate it may mitigate damage to cardiac myocytes during chemotherapy .

Diabetes Management

Interestingly, ranolazine has shown anti-glycemic effects, leading to reductions in hemoglobin A1c levels among diabetic patients. This attribute expands its potential utility beyond cardiovascular conditions .

Research Findings and Case Studies

Recent literature highlights several key studies demonstrating the efficacy of ranolazine across various conditions:

作用机制

雷诺嗪二盐酸盐主要通过抑制心脏复极期间的内向钠电流 (INa) 的晚期来发挥作用 。这种抑制降低了细胞内钠水平,进而减少了心脏细胞的钙超载。 钙超载的减少有助于改善心肌舒张并降低舒张期壁张力,从而缓解心绞痛症状 。 此外,雷诺嗪已被证明可以抑制其他离子通道,包括钾通道,这可能有助于其抗心律失常作用 .

相似化合物的比较

Pharmacological Targets and Mechanisms

The table below compares ranolazine dihydrochloride with structurally or functionally related compounds:

| Compound | Primary Targets | IC50/EC50 | Mechanism | Indications |

|---|---|---|---|---|

| This compound | Late INa, IKr | INa: 6 μM; IKr: 12 μM | Late sodium current inhibition; partial fatty acid oxidation inhibition | Chronic angina, arrhythmia research |

| Mexiletine HCl | Voltage-gated Na+ channels (Phase 0) | ~50–100 μM | Fast sodium channel blockade (Class IB antiarrhythmic) | Ventricular arrhythmias |

| Flecainide acetate | Na+ channels (Phases 0 and 2) | ~1–3 μM | Prolonged sodium channel inactivation (Class IC antiarrhythmic) | Atrial fibrillation, supraventricular tachycardia |

| Dofetilide | IKr (hERG channels) | IC50: 10–50 nM | Pure delayed rectifier potassium current blockade (Class III antiarrhythmic) | Atrial fibrillation/flutter |

| GS-6615 (Eleclazine) | Late INa | ~0.3 μM | Selective late sodium current inhibition | Investigational for Long QT syndrome |

| Ranolazine-d8 dihydrochloride | Same as ranolazine | Equivalent to ranolazine | Deuterated form for metabolic and pharmacokinetic studies | Research use only |

Key Insights :

- Unlike mexiletine and flecainide, which target peak sodium currents, ranolazine specifically inhibits late sodium currents, reducing intracellular calcium overload and arrhythmia susceptibility without depressing contractility .

- Dofetilide’s exclusive IKr blockade increases arrhythmia risk (e.g., torsades de pointes), whereas ranolazine’s dual INa/IKr action may confer a safer profile .

- GS-6615 (eleclazine) shares ranolazine’s late INa inhibition but lacks fatty acid oxidation effects, suggesting narrower therapeutic utility .

Clinical Efficacy and Indications

- Ranolazine: Reduces angina frequency and improves exercise tolerance in stable coronary artery disease . Off-label use in atrial fibrillation (AFib) suppression is supported by preclinical models showing reduced rotor complexity .

- Mexiletine/Flecainide : Effective for ventricular and supraventricular arrhythmias but contraindicated in structural heart disease due to proarrhythmic risks .

- Dofetilide : Approved for AFib/flutter but requires hospitalization for initiation due to QT prolongation risks .

Pharmacokinetic Profiles

| Parameter | Ranolazine | Mexiletine | Flecainide | Dofetilide |

|---|---|---|---|---|

| Half-life (hrs) | 7 | 10–12 | 12–27 | 7–10 |

| Metabolism | CYP3A4 > CYP2D6 | CYP2D6 | CYP2D6 | CYP3A4 |

| Renal Excretion | ~5% unchanged | ~10% unchanged | ~30% unchanged | ~80% unchanged |

| Drug Interactions | CYP3A4/P-gp inhibitors (e.g., verapamil) increase exposure | Limited | Avoid with β-blockers, amiodarone | Avoid QT-prolonging drugs |

Notable Differences:

- Ranolazine’s CYP3A4-dependent metabolism contrasts with mexiletine/flecainide’s reliance on CYP2D6, affecting co-administration with common cardiovascular drugs .

- Dofetilide’s renal excretion mandates strict dose adjustments in renal impairment, unlike ranolazine .

Structural and Functional Analogues

- Ranolazine Related Compound B: A monohydrate derivative with altered pharmacokinetics; used as a reference standard in analytical studies .

- Ranolazine-d8 dihydrochloride: Deuterated form for tracing drug metabolism without altering pharmacological activity .

常见问题

Basic Research Questions

Q. What are the primary molecular targets of ranolazine dihydrochloride, and how are they experimentally validated?

this compound primarily inhibits the late phase of the inward sodium current (INa) and the rapid delayed rectifier potassium current (IKr), with IC50 values of 6 µM and 12 µM, respectively . These targets are validated using electrophysiological assays (e.g., patch-clamp studies) and Langendorff-perfused heart models to assess ion channel activity and metabolic effects . Computational docking studies, such as Rosetta atomistic modeling, can further predict binding affinities to sodium and calcium channels .

Q. What experimental models are suitable for studying ranolazine's anti-ischemic effects?

- In vitro : Isolated working heart models (e.g., Langendorff preparations) under varying perfusion conditions (e.g., low calcium, high fatty acid) to measure glucose oxidation and ATP production .

- In vivo : Rodent models of induced ischemia-reperfusion injury to assess functional recovery and metabolic shifts .

- Cell-based : A549 cells treated pre- and post-viral infection to evaluate anti-influenza activity via EC50 calculations (e.g., 157.1 µg/ml vs. 208 µg/ml post-infection) .

Q. How should this compound be prepared and stored to ensure stability in laboratory settings?

- Stock solutions : Prepare in water or DMSO at 10 mM, aliquot to avoid freeze-thaw cycles, and store at -20°C for ≤2 years. Deuterated forms (e.g., Ranolazine-d8) require inert atmospheres to prevent isotopic exchange .

- Handling : Use protective equipment (gloves, goggles) and fume hoods, as degradation products may pose hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for ranolazine's ion channel effects?

- Standardize assays : Use consistent cell lines (e.g., HEK293 expressing hERG channels for IKr) and buffer conditions (pH, temperature).

- Cross-validate methods : Compare patch-clamp data with fluorescence-based assays (e.g., FLIPR for calcium flux) .

- Meta-analysis : Pool data from studies using identical protocols, adjusting for variables like ranolazine batch purity (>98% recommended) .

Q. What computational strategies optimize ranolazine's binding affinity for novel targets (e.g., viral proteins)?

- Hotspot identification : Use Rosetta or Schrödinger Suite to map interaction sites on targets like SARS-CoV-2 spike protein .

- In silico evolution : Design focused libraries via phage display-inspired algorithms to enhance binding kinetics .

- Molecular dynamics (MD) : Simulate ranolazine-membrane transporter interactions (e.g., fatty acid oxidation enzymes) to predict off-target effects .

Q. How do experimental designs account for ranolazine's dual metabolic and ion channel modulation in cardiac studies?

- Dose stratification : Test sub-therapeutic (1–10 µM) vs. therapeutic (≥20 µM) concentrations to isolate metabolic (glucose oxidation) vs. electrophysiological effects .

- Temporal controls : In ischemia-reperfusion models, administer ranolazine during ischemia vs. reperfusion to clarify mechanism timing .

- Multi-omics integration : Pair transcriptomics (e.g., HIF-1α pathways) with metabolomics (e.g., lactate/ATP ratios) to map systemic responses .

Q. What methodologies address ranolazine's stability challenges in long-term cell culture studies?

- Degradation monitoring : Use HPLC-MS to quantify ranolazine and impurities (e.g., Related Compound B) over time .

- Matrix supplementation : Add antioxidants (e.g., ascorbate) to cell media to mitigate oxidative degradation .

- Cryopreservation : Store treated cells in liquid nitrogen with cryoprotectants (e.g., DMSO) for delayed analysis .

Q. Methodological Best Practices

- Contradiction analysis : For conflicting data (e.g., antidiabetic vs. cardiotoxic effects), use factorial experimental designs to isolate variables like dosage and model species .

- Safety protocols : Adhere to OSHA standards for carcinogen handling (e.g., PPE, locked storage) and dispose of waste via certified facilities .

- Resource validation : Source ranolazine from suppliers with ≥98% purity certificates and avoid non-validated vendors (e.g., benchchem.com ) .

属性

CAS 编号 |

95635-56-6 |

|---|---|

分子式 |

C24H34ClN3O4 |

分子量 |

464.0 g/mol |

IUPAC 名称 |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H |

InChI 键 |

HIWSKCRHAOKBSL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl |

规范 SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl |

外观 |

Powder |

溶解度 |

>75.1 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

43285, RS Dihydrochloride, Ranolazine HCl, Ranolazine Hydrochloride, Ranolazine N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide Ranexa ranolazine Ranolazine Dihydrochloride Ranolazine HCl Ranolazine Hydrochloride renolazine RS 43285 RS 43285 193 RS 43285-193 RS 43285193 RS-43285 RS43285 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。